4-(4-Bromobenzenesulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXOWYHVOFFRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359881 | |
| Record name | 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126145-99-1 | |
| Record name | 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 4 Bromobenzenesulfonamido Benzoic Acid
Direct Synthesis Approaches for 4-(4-Bromobenzenesulfonamido)benzoic acid
The primary and most direct method for synthesizing this compound involves the reaction of 4-aminobenzoic acid with 4-bromobenzenesulfonyl chloride. This reaction forms the core sulfonamide linkage that defines the compound.
Reaction Conditions and Mechanistic Considerations
The synthesis is typically carried out by reacting equimolar amounts of 4-aminobenzoic acid and 4-bromobenzenesulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. The mixture is stirred, often at room temperature, for a period ranging from a few hours to overnight to ensure the completion of the reaction.
Reaction Mechanism: The mechanism for this synthesis is a classic nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.
Intermediate Formation: This attack leads to the formation of a transient intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated.
Deprotonation: The proton on the nitrogen atom is removed by a base (such as pyridine), resulting in the formation of the stable sulfonamide bond and the final product, this compound.
4-aminobenzoic acid + 4-bromobenzenesulfonyl chloride → this compound + HCl
Optimization of Synthetic Yields and Purity
To achieve high yields and purity, several factors in the synthesis can be optimized.
Stoichiometry: Precise control of the reactant molar ratios is crucial. Using a slight excess of the sulfonyl chloride can drive the reaction to completion, but it may complicate purification.
Temperature Control: While the reaction often proceeds at room temperature, gentle heating can sometimes increase the reaction rate. However, excessive heat should be avoided to prevent side reactions.
Purification: The purity of the final product is critical. After the reaction, the mixture is typically poured into acidic water (e.g., dilute HCl) to precipitate the crude product and remove the basic solvent (pyridine). The solid product is then collected by filtration. The most effective method for purification is recrystallization. Ethanol is a commonly cited solvent for this purpose, yielding the pure compound as crystalline solid nih.govresearchgate.net. The purity can be confirmed by techniques such as melting point determination and spectroscopic analysis.
Preparation of Key Intermediates for Derivative Synthesis
The parent compound, this compound, serves as the primary intermediate for the synthesis of various derivatives. The two main reactive sites for derivatization are the carboxylic acid group (-COOH) and, to a lesser extent, the sulfonamide N-H proton. To facilitate reactions, the carboxylic acid is often converted into more reactive intermediates.
Ester Formation: As will be detailed in the next section, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common first step, particularly for preparing hydrazides.
Acid Chloride Formation: For reactions like amide formation, the carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Derivatization Strategies: Beyond the Parent Compound
The functional groups on this compound allow for a range of chemical transformations, leading to the creation of a library of related compounds.
Esterification and Hydrolysis Processes
Esterification: The conversion of the carboxylic acid group to an ester is a fundamental derivatization. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) tcu.edulibretexts.org. The mixture is heated under reflux for several hours to reach equilibrium.
The reaction is reversible, and to maximize the yield of the ester, an excess of the alcohol is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle libretexts.org.
Hydrolysis: The reverse reaction, hydrolysis, converts the ester derivative back to the parent carboxylic acid. This can be achieved under either acidic or basic conditions chemguide.co.uk.
Acid-Catalyzed Hydrolysis: The ester is heated under reflux with an excess of water in the presence of a dilute acid catalyst (e.g., H₂SO₄ or HCl). This is the direct reverse of the Fischer esterification chemguide.co.uklibretexts.org.
Base-Promoted Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible chemguide.co.ukmasterorganicchemistry.com. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The reaction yields the carboxylate salt of the acid and the corresponding alcohol. A subsequent acidification step is required to protonate the carboxylate and regenerate the neutral carboxylic acid masterorganicchemistry.com.
Table 1: Summary of Esterification and Hydrolysis Conditions
| Process | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid, Excess Alcohol (e.g., Methanol), Conc. H₂SO₄ | Heat under reflux, 4-8 hours | Ester (e.g., Methyl Ester) |
| Acid Hydrolysis | Ester, Excess Water, Dilute Acid (e.g., HCl) | Heat under reflux | Carboxylic Acid |
| Base Hydrolysis (Saponification) | Ester, Aqueous Base (e.g., NaOH) | Heat under reflux, followed by acidification | Carboxylic Acid |
Hydrazide and N-Benzylidine Derivative Formations
Hydrazide Formation: The synthesis of hydrazide derivatives is a key transformation that opens pathways to further functionalization. The most common route involves the hydrazinolysis of the corresponding ester. The methyl or ethyl ester of this compound is refluxed with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol nih.govmdpi.com. The reaction typically proceeds with good yield, as the hydrazide often precipitates from the reaction mixture upon cooling.
N-Benzylidine Derivative Formation (Schiff Bases): The resulting 4-(4-Bromobenzenesulfonamido)benzohydrazide possesses a reactive primary amine (-NH₂) group that can readily undergo condensation reactions with aldehydes or ketones. To form N-benzylidine derivatives, the hydrazide is reacted with a substituted or unsubstituted benzaldehyde in a solvent like ethanol mdpi.com. A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the reaction, which involves the formation of a C=N double bond, characteristic of a Schiff base or hydrazone.
Table 2: Synthesis of Hydrazide and N-Benzylidine Derivatives
| Step | Starting Material | Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| 1. Hydrazide Formation | Methyl 4-(4-Bromobenzenesulfonamido)benzoate | Hydrazine Hydrate, Ethanol | Heat under reflux | 4-(4-Bromobenzenesulfonamido)benzohydrazide |
| 2. N-Benzylidine Formation | 4-(4-Bromobenzenesulfonamido)benzohydrazide | Benzaldehyde, Ethanol, cat. Acetic Acid | Heat under reflux | N'-Benzylidene-4-(4-bromobenzenesulfonamido)benzohydrazide |
Introduction of Alternative Substituents on the Benzoic Acid Moiety
The carboxylic acid group of this compound is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups through well-established organic reactions. These transformations primarily involve reactions of the carboxyl group, such as esterification and amidation, to generate a library of derivatives with varied electronic and steric properties.
One of the most common modifications is the conversion of the carboxylic acid to its corresponding ester. This is typically achieved through Fischer esterification, where the parent acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction of this compound with methanol under reflux with a catalytic amount of sulfuric acid yields the methyl ester, methyl 4-(4-bromobenzenesulfonamido)benzoate. This straightforward and efficient method can be adapted for a variety of alcohols to produce a diverse range of esters.
Another key transformation is the formation of amides through the coupling of the carboxylic acid with primary or secondary amines. This reaction often requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride. Treatment of this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), furnishes the corresponding 4-(4-bromobenzenesulfonamido)benzoyl chloride google.comchemicalbook.comprepchem.com. This highly reactive intermediate can then be readily reacted with a wide array of amines to afford the desired amide derivatives. The reaction conditions for amide coupling are generally mild and proceed with high efficiency.
Below is a representative table of potential derivatives that can be synthesized from this compound through these common transformations.
| Reagent/Reaction | Product |
| Methanol, H₂SO₄ | Methyl 4-(4-bromobenzenesulfonamido)benzoate |
| Ethanol, H₂SO₄ | Ethyl 4-(4-bromobenzenesulfonamido)benzoate |
| SOCl₂, then Aniline (B41778) | N-phenyl-4-(4-bromobenzenesulfonamido)benzamide |
| SOCl₂, then Benzylamine | N-benzyl-4-(4-bromobenzenesulfonamido)benzamide |
| SOCl₂, then Morpholine | (4-(4-bromobenzenesulfonamido)phenyl)(morpholino)methanone |
Introduction of Alternative Substituents on the Bromobenzenesulfonamide Moiety
The bromobenzenesulfonamide portion of the molecule offers another avenue for structural diversification, primarily through reactions targeting the bromine atom and the sulfonamide nitrogen. The presence of the bromine atom on the phenyl ring makes it particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling reaction is a prominent method for introducing new aryl or vinyl substituents at the position of the bromine atom. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. For example, the reaction of methyl 4-(4-bromobenzenesulfonamido)benzoate with an arylboronic acid, catalyzed by a palladium complex with suitable phosphine ligands, can generate a variety of biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups.
Another important palladium-catalyzed reaction for modifying the bromobenzenesulfonamide moiety is the Buchwald-Hartwig amination wikipedia.orglibretexts.org. This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This method provides a direct route to a wide range of N-aryl sulfonamides, significantly expanding the chemical space accessible from the parent compound. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand, with bulky, electron-rich ligands often providing the best results.
Furthermore, the sulfonamide nitrogen atom can also be a site for substitution. N-alkylation of sulfonamides can be achieved under various conditions. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method acs.org. This reaction allows for the introduction of various alkyl groups onto the sulfonamide nitrogen, further diversifying the molecular structure.
The following table illustrates potential derivatives that can be synthesized via these chemical transformations on the bromobenzenesulfonamide moiety.
| Reagent/Reaction | Product Moiety |
| Phenylboronic acid, Pd catalyst, base (Suzuki-Miyaura) | 4-((4'-phenyl-[1,1'-biphenyl]-4-yl)sulfonamido)benzoic acid |
| Aniline, Pd catalyst, base (Buchwald-Hartwig) | 4-((4-anilinophenyl)sulfonamido)benzoic acid |
| Benzyl alcohol, Mn catalyst (N-alkylation) | 4-(N-benzyl-4-bromobenzenesulfonamido)benzoic acid |
| Pyrrolidine, Pd catalyst, base (Buchwald-Hartwig) | 4-((4-(pyrrolidin-1-yl)phenyl)sulfonamido)benzoic acid |
These synthetic methodologies provide a robust platform for the generation of a diverse library of compounds based on the this compound scaffold, enabling the systematic exploration of structure-activity relationships in various scientific disciplines.
Computational Chemistry and Molecular Modeling in the Study of 4 4 Bromobenzenesulfonamido Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and interaction with biological macromolecules.
For 4-(4-Bromobenzenesulfonamido)benzoic acid, calculations would typically begin with the experimentally determined solid-state geometry from X-ray crystallography as a starting point. researchgate.net This structure would be optimized to find the minimum energy conformation in a vacuum or a simulated solvent environment. From the optimized geometry, a host of electronic descriptors can be calculated.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions of negative potential (electron-rich), which are prone to electrophilic attack, and regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this molecule, negative potential is expected around the sulfonyl and carboxyl oxygen atoms, while the hydrogen of the carboxylic acid and the sulfonamide N-H group would exhibit positive potential.
While specific DFT studies for this exact compound are not extensively published, the methodology is well-established for similar benzoic acid derivatives. nih.gov Such calculations would provide the foundational data for understanding its electronic behavior.
Table 1: Representative Electronic Properties from a Hypothetical DFT Calculation (Note: These values are illustrative for a molecule of this class and not from a specific experimental study on this compound.)
| Property | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Flexibility
A key structural feature of this compound is the dihedral angle between its two aromatic rings, which was determined to be 34.30° in the solid crystal state. researchgate.netnih.gov MD simulations can explore the rotational freedom around the sulfonamide linkage (C-N-S-C) in a simulated aqueous environment, which is more representative of physiological conditions.
The primary analyses in an MD simulation for this molecule would include:
Root Mean Square Deviation (RMSD): The RMSD of the molecule's backbone atoms is tracked over time relative to the initial structure. A stable, plateauing RMSD value indicates that the simulation has reached equilibrium and the molecule is maintaining a stable average conformation.
Conformational Analysis: The distribution of the dihedral angle between the phenyl rings would be analyzed. This reveals the most populated conformational states in solution and the energy barriers between them, providing insight into the molecule's flexibility, which is crucial for fitting into a protein's binding site.
Hydrogen Bonding: MD simulations can quantify the formation and lifespan of intermolecular hydrogen bonds between the molecule's donor/acceptor groups (carboxyl and sulfonyl moieties) and surrounding water molecules.
Such simulations are vital for understanding how the molecule might adapt its shape to interact with a biological target. mdpi.com
Table 2: Typical Parameters for an MD Simulation of this compound (Note: This table represents a standard setup for a simulation and is not from a specific experiment.)
| Parameter | Setting | Purpose |
| Force Field | AMBER / CHARMM | Defines the potential energy function for the system. |
| Water Model | TIP3P | Explicitly models the solvent environment. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates physiological pressure (NPT ensemble). |
| Simulation Time | 100-500 ns | Duration to ensure adequate sampling of conformational space. nih.gov |
| Time Step | 2 fs | Integration step for the equations of motion. |
Molecular Docking and Virtual Screening for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design, used for virtual screening of compound libraries and for understanding the molecular basis of ligand-protein recognition. nih.gov Given that sulfonamides are known to target enzymes like carbonic anhydrases and proteins involved in bacterial or tumor pathways, these represent logical targets for in silico investigation. researchgate.netnih.gov
Docking simulations provide a detailed profile of the non-covalent interactions between this compound and the amino acid residues in the active site of a target protein. Key interactions would include:
Hydrogen Bonds: The sulfonamide and carboxyl groups are potent hydrogen bond donors and acceptors. The SO2 moiety can accept hydrogen bonds from backbone amides or residues like Arginine or Lysine. The N-H group can donate a hydrogen bond. The carboxylic acid can participate in strong, charge-assisted hydrogen bonds with basic residues.
Hydrophobic Interactions: The bromophenyl and benzoic acid rings can form favorable hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen, which can be a key factor in binding affinity and selectivity.
Docking algorithms use scoring functions to estimate the binding affinity, typically reported in kcal/mol, where a more negative value suggests a stronger interaction. By docking the compound against various potential targets, a priority list for experimental testing can be generated. The resulting binding mode, or "pose," shows the three-dimensional arrangement of the ligand in the active site, providing a testable hypothesis for its mechanism of action. For instance, targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, has shown significant therapeutic potential. researchgate.net
Table 3: Illustrative Molecular Docking Results for this compound Against Plausible Targets (Note: This data is hypothetical and for illustrative purposes only.)
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Carbonic Anhydrase II (e.g., 1CES) | -8.2 | H-bond between sulfonamide and Zn2+-coordinating residues (e.g., Thr199); bromophenyl ring in hydrophobic pocket. |
| Dihydrofolate Reductase (e.g., 1DRE) | -7.5 | Carboxylate forms salt bridge with Arg/Lys; sulfonamide H-bonds with backbone; bromophenyl ring contacts Leu/Ile residues. |
| BRD4 Bromodomain (e.g., 7USK) | -7.9 | Carboxylate H-bonds with conserved Asn; bromophenyl ring in hydrophobic WPF shelf. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A 3D-QSAR study, using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide invaluable insights for designing more potent analogs. nih.gov
To build a QSAR model involving this compound, one would first need an experimental dataset of biological activities (e.g., IC50 values) for a series of structurally related sulfonamides. For each molecule, a range of molecular descriptors would be calculated:
Steric Descriptors: Describe the size and shape of the molecule.
Electronic Descriptors: Include partial charges, dipole moment, and HOMO/LUMO energies, quantifying the electronic aspects of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.
Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule.
The resulting QSAR model, often expressed as a mathematical equation, highlights which properties are most critical for biological activity. For example, a model might reveal that higher potency is correlated with an electron-withdrawing substituent on the phenyl ring and a specific steric volume, guiding the synthesis of new, improved compounds. researchgate.net
Table 4: Representative Molecular Descriptors for this compound in a QSAR Study (Note: These are examples of descriptors that would be calculated for use in a QSAR model.)
| Descriptor Class | Example Descriptor | Value / Significance |
| Electronic | Hammett Constant (σ) of Br | Quantifies the electron-withdrawing nature of the bromine atom. |
| Hydrophobic | Calculated logP | Predicts partitioning between aqueous and lipid environments. |
| Steric | Molecular Volume | Represents the overall size of the molecule. |
| Topological | Balaban J index | A numerical value describing the molecular topology. nih.gov |
Mechanistic Investigations of Biological Activities of 4 4 Bromobenzenesulfonamido Benzoic Acid and Its Derivatives
Enzyme Inhibition Mechanisms
The structural features of 4-(4-Bromobenzenesulfonamido)benzoic acid, particularly the sulfonamide linkage and the substituted aromatic rings, make it a candidate for interacting with the active sites of various enzymes. Research into related sulfonamide compounds provides insights into the potential inhibitory mechanisms of this specific molecule and its derivatives.
Methionine aminopeptidase-2 (MetAP2) is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. Its inhibition has been explored as a therapeutic strategy in cancer and obesity. A series of anthranilic acid sulfonamides have been identified as potent inhibitors of MetAP2 drugbank.comnih.gov.
The inhibitory mechanism of these sulfonamide-based compounds is believed to involve their coordination with the metal ions (typically Co(II) or Mn(II)) in the active site of MetAP2. The sulfonamide moiety can interact with the catalytic residues and the metal ions, thereby blocking the access of the natural substrate and inhibiting the enzyme's activity. Structure-activity relationship studies on related sulfonamide inhibitors have provided a basis for optimizing their potency and selectivity nih.gov. While direct studies on this compound are limited, its structural similarity to known anthranilic acid sulfonamide inhibitors suggests a comparable mechanism of action.
Table 1: Examples of Sulfonamide-based MetAP2 Inhibitors and their Activities
| Compound Class | Key Structural Features | Reported Activity |
| Anthranilic Acid Sulfonamides | Anthranilic acid scaffold with a sulfonamide linkage | Micromolar to nanomolar inhibition of MetAP2 drugbank.comnih.gov |
| 5,6-Disubstituted Anthranilic Acid Sulfonamides | Modifications on the anthranilic acid ring | Potent MetAP2 inhibition nih.gov |
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G-protein coupled receptor involved in various physiological processes, including anxiety and gastric acid secretion nih.govwikipedia.org. Antagonists of this receptor have therapeutic potential in treating gastrointestinal and central nervous system disorders nih.gov.
Derivatives of benzenesulfonamido benzoic acid have been investigated as CCK2R antagonists. For instance, the compound JNJ-26070109, which is (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, has been identified as a novel and potent CCK2R antagonist nih.gov. This compound shares the core structure of a substituted benzamide with a sulfonamide linkage. The mechanism of antagonism involves the binding of these molecules to the CCK2 receptor, thereby preventing the binding of its natural ligands, cholecystokinin (CCK) and gastrin. This blockage inhibits the downstream signaling pathways activated by the receptor. The bromophenyl group in compounds like JNJ-26070109 suggests that the bromo substitution in this compound could play a role in its potential interaction with the CCK2R.
Cathepsins are a family of proteases that play critical roles in various physiological and pathological processes, including protein degradation, immune response, and cancer progression. Cathepsins B and L are cysteine proteases, and their inhibition is a target for therapeutic intervention in several diseases eurekaselect.com.
While direct inhibition of cathepsins B and L by this compound has not been extensively documented, sulfonamide derivatives have been explored as inhibitors of cysteine proteases mdpi.com. The mechanism of inhibition by some compounds involves the interaction of the sulfonamide or a reactive "warhead" group with the catalytic cysteine residue in the active site of the enzyme researchgate.net. For instance, vinyl sulfonates and vinyl sulfonamides are known to act as potent, irreversible inhibitors of cysteine proteases nih.gov. Furthermore, the discovery of bromo-substituted sulfonamide derivatives as potent inhibitors of cathepsin C, another cysteine protease, suggests that the bromo-benzenesulfonamido moiety could be a key pharmacophore for interacting with the active site of these enzymes nih.gov. The interaction likely involves the electrophilic character of the sulfonamide group or other parts of the molecule, which can react with the nucleophilic thiol group of the active site cysteine.
Table 2: Examples of Sulfonamide Derivatives as Cysteine Protease Inhibitors
| Inhibitor Class | Target Enzyme | Mechanism of Action |
| Vinyl Sulfonamides | Cysteine Proteases | Irreversible inhibition via reaction with the active site cysteine nih.gov |
| Cyanamide-based Sulfonamides | Cathepsin C | Covalent reaction with the catalytic cysteine nih.gov |
| 6-acylamino-penam sulfones | Cathepsins L, K, and S | Potent inhibition, likely involving interaction with the active site nih.gov |
Antimicrobial Action: Elucidating Cellular Targets and Pathways
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. The presence of this group in this compound suggests that it likely exerts its antimicrobial effects through mechanisms similar to other sulfa drugs.
The primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria youtube.comwikipedia.org. Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate nih.govnih.govpatsnap.com.
Sulfonamides, including this compound, are structural analogs of pABA wikipedia.org. Due to this structural mimicry, they act as competitive inhibitors of DHPS patsnap.combiorxiv.org. By binding to the active site of the enzyme, they prevent the binding of pABA, thereby halting the synthesis of dihydropteroate and, consequently, folic acid nih.gov. The depletion of folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids, ultimately leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect youtube.com.
Table 3: Key Components in the Antibacterial Action of Sulfonamides
| Component | Role |
| Target Enzyme | Dihydropteroate Synthase (DHPS) nih.govnih.govpatsnap.com |
| Natural Substrate | para-Aminobenzoic Acid (pABA) patsnap.combiorxiv.org |
| Inhibitor | Sulfonamide (e.g., this compound) |
| Mechanism | Competitive Inhibition patsnap.combiorxiv.org |
| Cellular Consequence | Inhibition of Folic Acid Synthesis, leading to Bacteriostasis youtube.com |
The antifungal activity of sulfonamides and benzoic acid derivatives has also been reported nih.govnih.govbritannica.comnih.gov. While the DHPS enzyme is also present in some fungi, making it a potential target, other mechanisms may also be at play nih.gov.
Benzoic acid and its derivatives are known to possess antifungal properties, and their mechanism of action is thought to involve the disruption of microbial cellular metabolism youtube.com. The lipophilic nature of these compounds allows them to diffuse across the fungal cell membrane. Once inside the cell, they can dissociate and lower the intracellular pH, leading to the inhibition of key metabolic enzymes and disruption of cellular transport processes. Furthermore, some studies suggest that benzoic acid derivatives can induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Impact on Cellular Homeostasis and Proteostasis Network Modules
The integrity of cellular function relies heavily on the maintenance of protein homeostasis, or proteostasis. This intricate network ensures the proper synthesis, folding, trafficking, and degradation of proteins. Dysregulation of the proteostasis network is a hallmark of numerous diseases, including cancer. Emerging research suggests that various chemical compounds, including sulfonamide derivatives, may exert their biological effects by modulating key components of this network. While direct studies on this compound are limited, the broader class of sulfonamides and related benzoic acid derivatives have been shown to influence cellular proteostasis, particularly the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).
Influence on Ubiquitin-Proteasome Pathway (UPP) Activity
The Ubiquitin-Proteasome Pathway is the primary mechanism for the selective degradation of most intracellular proteins, playing a crucial role in the regulation of a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The pathway involves the tagging of substrate proteins with a polyubiquitin chain, which serves as a recognition signal for their degradation by the 26S proteasome complex.
While direct evidence detailing the effects of this compound on the UPP is not yet available, some aryl sulfonamides have been identified as molecular glues that can engage E3 ligase protein complexes, leading to the polyubiquitination and subsequent proteasomal degradation of target proteins. researchgate.net For instance, certain sulfonamide-based compounds have been shown to interact with the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex, inducing the degradation of neosubstrates. researchgate.net This mechanism suggests that sulfonamide derivatives could potentially be developed as agents that target specific proteins for degradation via the UPP.
Furthermore, the apoptotic effects of some anticancer agents have been shown to require a functional proteasome-dependent degradation system. nih.gov This indicates an indirect link where the efficacy of a compound is dependent on the proper functioning of the UPP. Given that sulfonamides are known to induce apoptosis in various cancer cell lines, it is plausible that their mechanism of action is linked to the UPP, although the precise nature of this interaction for this compound remains to be elucidated.
Regulation of Autophagy-Lysosome Pathway (ALP) Activity
The Autophagy-Lysosome Pathway is a catabolic process that involves the degradation of cellular components, such as long-lived proteins and damaged organelles, within lysosomes. This process is essential for maintaining cellular homeostasis, particularly under conditions of stress. Autophagy can have a dual role in cancer, either promoting cell survival or inducing cell death.
Several studies have demonstrated that sulfonamide derivatives can modulate autophagy in cancer cells. For example, sulfathiazole and sulfacetamide have been shown to induce autophagy in T-47D breast cancer cells. nih.gov The induction of autophagy was identified as the primary mechanism for the observed 50% reduction in cell viability. nih.gov Similarly, sulfabenzamide has been found to promote autophagic cell death in the same cell line through the p53/DRAM pathway. researchgate.net The overexpression of key autophagy-related genes such as ATG5, p53, and DRAM was observed, indicating that the antiproliferative effects were mainly mediated by the induction of autophagy. researchgate.net
These findings suggest that the sulfonamide scaffold is capable of triggering autophagic processes in cancer cells. The specific outcome of this induction, whether it leads to cell survival (cytoprotective autophagy) or cell death (autophagic cell death), may depend on the specific chemical structure of the sulfonamide and the genetic background of the cancer cells. nih.gov While direct studies on this compound are needed, the existing evidence for other sulfonamides provides a strong rationale for investigating its potential to modulate the ALP.
Interactive Data Table: Effect of Sulfonamides on Autophagy Markers in T-47D Breast Cancer Cells
| Compound | Effect on Autophagy | Key Molecular Events | Reference |
| Sulfathiazole | Death-inducing autophagy | Higher expression of p53/DRAM, downregulation of Akt/mTOR pathway | nih.gov |
| Sulfacetamide | Cytoprotective autophagy | Lowered expression of p53/DRAM, upregulation of Akt/mTOR pathway | nih.gov |
| Sulfabenzamide | Autophagic cell death | Overexpression of ATG5, p53, and DRAM; downregulation of AKT1 and AKT2 | researchgate.net |
Exploration of Other Potential Mechanistic Pathways (e.g., related to anti-tumor properties of sulfonamides)
Beyond their potential impact on proteostasis, sulfonamides are known to exert their anti-tumor effects through a variety of other mechanistic pathways. These established mechanisms for the broader class of sulfonamides provide a framework for understanding the potential biological activities of this compound.
Carbonic Anhydrase Inhibition: Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. nih.govbohrium.com Several CA isozymes, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. nih.govacs.orgmdpi.com By inhibiting these enzymes, sulfonamides can disrupt the pH regulation in and around cancer cells, leading to an acidic intracellular environment that can impair tumor growth. nih.govbohrium.com Some sulfonamides have shown potent inhibition of tumor cell growth in vitro with GI50 values in the nanomolar to micromolar range against various cancer cell lines. bohrium.com
Disruption of Microtubule Assembly: Certain sulfonamide derivatives have been identified as microtubule destabilizing agents. nih.govnih.gov They can bind to tubulin, a key component of microtubules, and inhibit its polymerization. nih.govnih.gov This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.govnih.gov This mechanism is similar to that of other well-known anti-cancer drugs like taxanes, and some novel sulfonamides have shown comparable or even better potencies against certain cancer cell lines. nih.gov
Cell Cycle Arrest: In addition to mitotic arrest caused by microtubule disruption, some sulfonamides can induce cell cycle arrest at other phases. For instance, sulindac sulfide, a metabolite of the non-steroidal anti-inflammatory drug sulindac which contains a sulfonamide-like motif, has been shown to induce cell cycle arrest that is partly mediated by the retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21waf1/cip1. nih.gov
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several sulfonamide derivatives have been shown to possess anti-angiogenic properties. nih.govresearchgate.netnih.gov One mechanism involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are key regulators of angiogenesis. nih.govnih.govacs.org For example, certain sulfonamide-chalcone hybrids have been shown to inhibit VEGFR1 and VEGFR2, leading to a reduction in endothelial cell proliferation and tube formation. nih.gov Another sulfonamide derivative, E7820, has been found to suppress the expression of integrin α2 subunit on endothelial cells, thereby inhibiting angiogenesis. researchgate.net
Interactive Data Table: Anti-proliferative Activity of Selected Sulfonamides
| Compound Class | Cancer Cell Lines | IC50/GI50 Values | Mechanism of Action | Reference |
| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | Leukemia, Non-small cell lung, Ovarian, Melanoma, Colon, CNS, Renal, Prostate, Breast | 10-75 nM | Carbonic Anhydrase Inhibition | nih.gov |
| Microtubule Destabilizing Sulfonamides (MDS) | Ovarian, Breast, Cervix | Nanomolar range | Microtubule Destabilization | nih.govnih.gov |
| Sulfonamide-chalcone hybrids | Human Umbilical Vein Endothelial Cells (HUVECs) | >10 μM | VEGFR1/VEGFR2 Inhibition | nih.gov |
| Novel Sulfonamide Derivatives | HCT-116, HepG-2, MCF-7 | 3.33 - 11.15 μM | VEGFR-2 Inhibition | acs.org |
Structure Activity Relationship Sar Studies and Rational Design of Novel Analogues
Correlation of Structural Features with Biological Activities
The biological activity of benzenesulfonamide (B165840) derivatives is intricately linked to the nature and position of substituents on both aromatic rings. researchgate.net For the 4-(4-bromobenzenesulfonamido)benzoic acid scaffold, several structural features are critical for its potential bioactivity:
The Sulfonamide Linker: The -SO2NH- group is a crucial hydrogen-bonding motif, capable of interacting with biological targets. Its acidic proton can also play a role in receptor binding.
The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, and it can participate in ionic interactions. Its position on the benzene (B151609) ring is critical; for instance, in some diphenylamine-based retinoids, the position of the carboxylic acid-containing substituent influences whether the compound acts as an agonist or antagonist. nih.gov
Aromatic Rings: The two phenyl rings provide a rigid scaffold that can be tailored to fit into specific binding pockets of target proteins. The relative orientation of these rings is also a determinant of biological activity. researchgate.net
Design and Synthesis of Targeted Analogue Libraries
The design and synthesis of analogue libraries are a cornerstone of medicinal chemistry, allowing for the systematic exploration of a chemical scaffold's therapeutic potential. For this compound, several synthetic strategies can be employed to generate a diverse range of derivatives.
A common approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of the target compound's analogues, this could involve reacting 4-bromobenzenesulfonyl chloride with a variety of aminobenzoic acids or their esters. Conversely, different substituted benzenesulfonyl chlorides could be reacted with 4-aminobenzoic acid.
One established method for creating libraries of related compounds is through azo coupling. For example, a series of 1,4-benzenesulfonamide derivatives were synthesized by the azo coupling of aniline (B41778) derivatives with activated substituted aromatic compounds to identify potent glyoxalase I inhibitors. tandfonline.comnih.gov This strategy could be adapted to generate analogues of this compound.
Another approach involves modifying the carboxylic acid group. For instance, the synthesis of benzoic acid derivatives as VLA-4 antagonists involved the introduction of various substituents on the phenyl rings and modifications of the acid functionality. nih.gov
The following table outlines a potential synthetic approach for generating an analogue library based on the this compound scaffold.
| Starting Material 1 | Starting Material 2 | Reaction Type | Resulting Analogue Class |
| 4-Bromobenzenesulfonyl chloride | Substituted 4-aminobenzoic acids | Sulfonamide formation | Analogues with modifications on the benzoic acid ring |
| Substituted benzenesulfonyl chlorides | 4-Aminobenzoic acid | Sulfonamide formation | Analogues with modifications on the benzenesulfonyl ring |
| This compound | Various alcohols/amines | Esterification/Amidation | Analogues with modified carboxylic acid group |
Evaluation of Substituent Effects on Bioactivity Profiles
The nature and position of substituents on the aromatic rings of this compound can dramatically alter its biological activity. The evaluation of these effects is a critical component of SAR studies.
Substituents on the Benzoic Acid Ring: Modifications on the benzoic acid ring can influence binding affinity and selectivity. For example, in a study of benzoic acid derivatives as VLA-4 antagonists, the introduction of a chlorine or bromine atom at the 3-position of the central benzene ring of a diphenylurea scaffold led to improved pharmacokinetic properties. nih.gov This suggests that introducing small halogen substituents on the benzoic acid portion of the target compound could be beneficial.
Substituents on the Bromobenzenesulfonyl Ring: Replacing the bromine atom with other groups can modulate the electronic and steric properties of the molecule.
Electron-donating groups (e.g., methyl, methoxy) could increase the electron density on the phenyl ring and potentially alter the binding mode. In some benzoic acid derivatives with anti-sickling properties, strong electron-donating groups on the benzene ring were found to be important for potent activity. iomcworld.com
Electron-withdrawing groups (e.g., nitro, cyano) would further decrease the electron density of the ring and could enhance interactions with electron-rich pockets in a target protein.
In a study of sulfamoyl benzamidothiazoles, exchanging a methyl group with a bromo substituent was explored to assess functional group compatibility and to provide a reactive intermediate for further reactions. nih.gov
The following table summarizes the potential effects of different substituents on the bioactivity profile of this compound analogues.
| Position of Substitution | Substituent Type | Potential Effect on Bioactivity | Rationale |
| Benzoic Acid Ring | Small halogens (Cl, F) | Improved pharmacokinetics | Increased lipophilicity and potential for halogen bonding |
| Benzoic Acid Ring | Electron-donating groups (e.g., -CH3, -OCH3) | Increased potency (target-dependent) | Altered electronic properties and potential for improved binding |
| Bromobenzenesulfonyl Ring | Other halogens (Cl, F) | Modulation of electronic properties and lipophilicity | Fine-tuning of binding interactions |
| Bromobenzenesulfonyl Ring | Electron-donating groups (e.g., -CH3, -OCH3) | Altered pKa of sulfonamide and binding affinity | Increased electron density on the ring |
| Bromobenzenesulfonyl Ring | Electron-withdrawing groups (e.g., -NO2, -CN) | Enhanced interactions with specific targets | Decreased electron density on the ring |
Development of Prodrug Strategies for Enhanced Efficacy
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to overcome issues such as poor solubility, limited permeability, or rapid metabolism. For this compound, several prodrug strategies could be employed.
Masking the Carboxylic Acid Group: The carboxylic acid group can be masked to improve membrane permeability. A common strategy is to form an ester, which can be hydrolyzed in vivo by esterases to release the active carboxylic acid. For example, tertiary sulfonamidomethyl esters have been evaluated as potential prodrugs for carboxylic acid-containing drugs. nih.gov
Modifying the Sulfonamide Group: The sulfonamide group can also be modified to create a prodrug.
Amide-based prodrugs: Condensing the sulfonamide with various acids can create amide-based prodrugs that are later cleaved in the body. mdpi.com
Azo-linked prodrugs: An azo bond (-N=N-) can be introduced to link the sulfonamide to another molecule. These azo-linked prodrugs are often designed for colon-specific drug delivery, as the azo bond is cleaved by azoreductase enzymes produced by the colonic microflora. derpharmachemica.comrdd.edu.iq This strategy could be particularly useful if the intended target of the drug is in the colon.
The following table outlines potential prodrug strategies for this compound.
| Moiety to be Masked | Prodrug Linkage | Activating Mechanism | Potential Advantage |
| Carboxylic Acid | Ester | Hydrolysis by esterases | Improved membrane permeability |
| Sulfonamide | Amide | Hydrolysis by amidases | Modified solubility and release profile |
| Whole Molecule | Azo | Reduction by azoreductases | Colon-specific drug delivery |
Advanced Spectroscopic Characterization for Conformational and Intermolecular Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 4-(4-Bromobenzenesulfonamido)benzoic acid, ¹H and ¹³C NMR spectroscopy would be crucial for elucidating its conformational dynamics in different solvents. The solid-state structure reveals a dihedral angle of 34.30(15)° between the two aromatic rings. rsc.orgnist.govchemicalbook.com However, in solution, the degree of rotational freedom around the sulfonamide (S-N) and amine-phenyl (N-C) bonds could lead to different conformational preferences.
A detailed ¹H NMR analysis would be expected to show distinct signals for the protons on the two separate aromatic rings. The chemical shifts of the amine (N-H) and carboxylic acid (O-H) protons would be particularly sensitive to the solvent environment and concentration due to their involvement in hydrogen bonding. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide direct evidence of through-space proximity between protons on the two rings, offering quantitative constraints on the average solution-state conformation.
Similarly, ¹³C NMR would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carbons bonded to the sulfur and nitrogen atoms would be indicative of the electronic environment and hybridization.
Data Table 7.1.1: Expected ¹H and ¹³C NMR Data
Specific experimental NMR data for this compound is not available in the reviewed literature. The following table is a representation of the types of data that would be collected.
Interactive Data Table| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
| ¹H | 10.0 - 13.0 | Singlet (broad) | Carboxylic acid proton (O-H), highly dependent on solvent and concentration. |
| ¹H | 9.0 - 11.0 | Singlet (broad) | Sulfonamide proton (N-H), position and broadening influenced by exchange and hydrogen bonding. |
| ¹H | 7.0 - 8.5 | Doublets, Triplets | Aromatic protons on both benzene (B151609) rings. The specific splitting patterns would confirm the substitution pattern. |
| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbonyl carbon. |
| ¹³C | 110 - 150 | Singlets | Aromatic carbons. Signals for carbons attached to bromine, sulfur, and nitrogen would be distinct. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and offer direct insights into the functional groups present and their involvement in intermolecular interactions, such as hydrogen bonding.
For this compound, the IR and Raman spectra would be characterized by vibrations of the carboxylic acid, sulfonamide, and substituted benzene rings. Key vibrational modes would include:
O-H and N-H Stretching: The carboxylic acid O-H stretch is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹, characteristic of the strong hydrogen-bonded dimers observed in the solid state. rsc.orgnist.gov The N-H stretching vibration of the sulfonamide group would typically be found around 3300-3200 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid dimer would be expected around 1700-1680 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically in the 1350-1300 cm⁻¹ region and a symmetric stretch around 1160-1140 cm⁻¹.
Aromatic C-H and C=C Vibrations: Stretching and bending vibrations of the C-H bonds on the aromatic rings and the C=C ring stretching modes would also be present.
In the solid state, this compound forms dimers through O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further linked by N-H···O interactions involving the sulfonamide N-H and a sulfonyl oxygen atom. rsc.orgnist.gov IR and Raman spectroscopy could be used to study the persistence of these hydrogen-bonding motifs in various solvents of differing polarity.
Data Table 7.2.1: Expected Vibrational Frequencies
Specific experimental IR and Raman data for this compound is not available in the reviewed literature. This table illustrates the expected absorption regions.
Interactive Data Table| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 (broad) | IR |
| Sulfonamide | N-H stretch | 3300 - 3200 | IR |
| Carboxylic Acid | C=O stretch (dimer) | 1700 - 1680 | IR |
| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 | IR, Raman |
| Sulfonyl | S=O symmetric stretch | 1160 - 1140 | IR, Raman |
| Aromatic Rings | C=C stretch | 1600 - 1450 | IR, Raman |
UV-Vis Spectroscopy for Electronic Transitions and Solvatochromism
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is used to study the electronic structure of conjugated systems and chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the two aromatic rings. The presence of the electron-withdrawing sulfonyl group and the electron-donating amino group, along with the carboxyl and bromo substituents, would influence the energy of these transitions and thus the position of the absorption maxima (λ_max).
Solvatochromism , the change in the position of absorption bands with a change in solvent polarity, would be a valuable tool for investigating the electronic properties of this molecule. docbrown.info By recording UV-Vis spectra in a series of solvents with varying dielectric constants and hydrogen-bonding capabilities, one could probe the differential solvation of the ground and excited electronic states. A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests a more polar ground state. Such a study would provide insight into the nature of the electronic transitions and the charge distribution in the molecule upon excitation.
Data Table 7.3.1: Expected UV-Vis Absorption Data
Specific experimental UV-Vis data demonstrating electronic transitions and solvatochromism for this compound is not available in the reviewed literature. The table below is a hypothetical representation of such data.
Interactive Data Table| Solvent | Polarity (ET(30) kcal/mol) | Expected λ_max (nm) | Type of Transition |
| Hexane | 31.0 | Not Available | π→π |
| Dichloromethane | 40.7 | Not Available | π→π |
| Acetonitrile | 45.6 | Not Available | π→π |
| Methanol | 55.4 | Not Available | π→π |
Future Research Trajectories and Broader Implications
Identification of Undiscovered Biological Targets
The sulfonamide functional group is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects. tandfonline.comresearchgate.net Aromatic sulfonamides, in particular, have been noted as inhibitors of tumor cell growth. nih.govresearchgate.net The primary future challenge for 4-(4-Bromobenzenesulfonamido)benzoic acid is to move beyond these general activities and identify specific, novel biological targets.
Future research should focus on screening the compound against diverse panels of enzymes and receptors to uncover previously unknown interactions. Given the known activities of related sulfonamides, promising areas of investigation include:
Kinase Inhibition: Many sulfonamide derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, is a particularly relevant target for sulfonamide-based compounds. mdpi.comnih.gov
Enzyme Inhibition in Metabolic Pathways: The structural similarity of the aminobenzoic acid portion to para-aminobenzoic acid (PABA) suggests a potential to inhibit enzymes in the folate synthesis pathway of microorganisms, such as dihydropteroate synthase (DHPS). acs.orgnih.gov This pathway is essential for bacterial survival, making it a prime target for new antibacterial agents.
Carbonic Anhydrase Inhibition: Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to diseases like glaucoma and certain cancers. nih.govresearchgate.net
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |
|---|---|---|---|
| Protein Kinases | VEGFR-2, EGFR, Tyrosine Kinases | Oncology | Sulfonamide scaffold is common in kinase inhibitors targeting angiogenesis and cell proliferation. nih.govnih.gov |
| Folate Pathway Enzymes | Dihydropteroate Synthase (DHPS) | Infectious Diseases | Structural analogy to PABA, a natural substrate for DHPS in bacteria. acs.org |
| Carbonic Anhydrases | CA IX, CA XII | Oncology, Glaucoma | The sulfonamide moiety is a classic zinc-binding group for this enzyme class. nih.gov |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | Oncology, Inflammation | Sulfonamides can act as isosteres in designing inhibitors that prevent cancer cell invasion. nih.govmdpi.com |
| Pyruvate Kinase M2 (PKM2) | PKM2 | Oncology | Recent studies have identified novel sulfonamides as potent activators of tumor PKM2. rsc.org |
Application in Novel Therapeutic Modalities
Beyond identifying new targets, a significant future direction lies in incorporating this compound into novel therapeutic modalities. Its bifunctional nature, with a reactive carboxylic acid and a modifiable aromatic ring system, makes it an attractive building block for more complex therapeutic constructs.
One promising area is the development of Targeted Protein Degraders (TPDs) . These molecules induce the degradation of specific proteins rather than just inhibiting them. The compound could be functionalized to act as a ligand for a target protein on one end and be connected via a linker to an E3 ligase-binding moiety on the other, creating a proteolysis-targeting chimera (PROTAC). Research into sulfonamide-based covalent inhibitors has already suggested their potential adaptability for modalities like targeted protein degradation. nih.gov
Furthermore, the compound could serve as a payload or a linker-payload component in Antibody-Drug Conjugates (ADCs) . In this modality, a highly potent cytotoxic agent is attached to an antibody that specifically targets cancer cells. The defined chemical handles on this compound would allow for controlled conjugation to an antibody, potentially leading to a novel anticancer agent with high specificity and potency.
Exploration of Material Science Applications
The future of this compound is not limited to the biomedical field. Its rigid structure and capacity for forming specific intermolecular interactions make it a candidate for applications in material science and crystal engineering.
Crystallographic studies have shown that the molecule forms characteristic dimers through O-H···O hydrogen bonds between the carboxylic acid groups. nih.govnih.gov These dimers are further organized into rows by N-H···O hydrogen bonds involving the sulfonamide group. nih.gov This predictable self-assembly is a key feature for designing functional materials.
Future research could explore its use as an organic linker in the construction of:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation.
Liquid Crystals: Benzoic acid derivatives are known to exhibit liquid crystalline properties. mdpi.com By modifying the structure of this compound, it may be possible to create novel liquid crystalline materials with unique electro-optical properties.
Coordination Polymers: The ability to form hydrogen-bonded networks and coordinate with metals suggests potential for creating one-, two-, or three-dimensional coordination polymers with interesting magnetic or photoluminescent properties.
The presence of a heavy bromine atom could also be exploited for creating materials with specific optical or electronic properties.
Development of High-Throughput Screening Assays for Compound Activity
To efficiently explore the therapeutic potential of this compound and its analogs, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target. researchgate.net
Future research in this area would involve designing and optimizing assays tailored to the hypothesized targets of the compound. For example:
Enzyme Inhibition Assays: For targets like kinases or DHPS, fluorescence- or luminescence-based assays could be developed to measure enzyme activity. nih.gov A decrease in signal in the presence of a test compound would indicate inhibition.
Cell-Based Phenotypic Screens: To assess anticancer activity, HTS assays could measure cell viability, apoptosis, or cell cycle arrest in various cancer cell lines. This approach can identify compounds with desired effects without prior knowledge of the specific molecular target.
Multiplexed Screening: Advanced HTS platforms can monitor multiple activities simultaneously. For instance, a multiplexed assay could screen for inhibitors of a specific enzyme while also flagging compounds that are generally cytotoxic, saving time and resources. nih.govacs.org
The goal of an HTS campaign would be to identify derivatives of this compound with improved potency and selectivity, providing starting points for medicinal chemistry optimization. researchgate.net
Green Chemistry Approaches in Synthesis of Sulfonamido Benzoic Acids
The principles of green chemistry aim to design chemical processes that are safe, energy-efficient, and minimize waste. Future research into this compound should prioritize the development of sustainable synthetic methods.
Traditional methods for synthesizing sulfonamides often rely on hazardous reagents and organic solvents. However, recent advancements have demonstrated facile and environmentally benign approaches. Research has shown that the synthesis of sulfonamides can be effectively carried out in water, using equimolar amounts of reactants and omitting organic bases, with product isolation simplified to filtration after acidification.
Future work could focus on optimizing these green methods for the specific synthesis of this compound and its derivatives. Key areas for exploration include:
Solvent-Free Reactions: Investigating solid-state reactions or using mechanochemistry (grinding reagents together) to eliminate the need for solvents entirely. wjpmr.com
Catalytic Approaches: Developing novel catalysts that can facilitate the sulfonamide bond formation under milder conditions and with higher atom economy.
Renewable Feedstocks: Exploring the use of bio-based starting materials for synthesizing the benzoic acid portion of the molecule, potentially from lignin-based derivatives, to create a more sustainable production pipeline. rsc.orgmdpi.com
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvent | Organic solvents (e.g., pyridine, THF) | Water or solvent-free conditions |
| Base | Organic bases (e.g., pyridine, triethylamine) | Inorganic bases (e.g., Na₂CO₃) or no base |
| Workup | Extraction, chromatography | Simple filtration |
| Waste Generation | High (organic waste, salt byproducts) | Low (primarily water) |
| Energy Use | Often requires heating/reflux | Often proceeds at room temperature |
By focusing on these green chemistry principles, the synthesis of this important class of compounds can become more economically and environmentally sustainable.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(4-Bromobenzenesulfonamido)benzoic acid, and how are intermediates purified?
The synthesis typically involves sulfonylation of a benzoic acid derivative with 4-bromobenzenesulfonyl chloride. A two-step procedure is common:
Sulfonamide Formation : React 4-aminobenzoic acid with 4-bromobenzenesulfonyl chloride in a basic aqueous medium (e.g., pyridine or NaOH) to form the sulfonamide intermediate.
Acid Workup : Hydrolyze residual reagents and isolate the product via acid precipitation.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) is used to remove unreacted starting materials and byproducts. Monitoring via TLC or HPLC ensures purity .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy :
- NMR (¹H/¹³C): Confirm the sulfonamide linkage (NH signal at ~10–12 ppm) and aromatic proton environments.
- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2) resolves bond lengths and angles. For example, the sulfonamide S-N bond typically measures ~1.63 Å, consistent with sp³ hybridization .
Software : SHELX suite for refinement and ORTEP-3 for graphical representation .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?
Crystallization difficulties often arise from conformational flexibility or solvent inclusion:
- Solvent Screening : Use high-booint solvents (DMSO, DMF) or mixed solvents (ethanol/water) to slow nucleation.
- Temperature Gradients : Gradual cooling from 50°C to room temperature promotes ordered crystal growth.
- Seeding : Introduce microcrystals from prior attempts to induce controlled growth.
If disorder persists, refine the structure using restraints (e.g., SIMU/ISOR in SHELXL) or report partial occupancy .
Advanced: How should contradictory data between spectroscopic and crystallographic analyses be resolved?
For example, if NMR suggests a pure sample but X-ray reveals solvent inclusion:
Thermogravimetric Analysis (TGA) : Quantify solvent loss upon heating.
Powder XRD : Compare experimental patterns with simulated data from the single-crystal structure.
Elemental Analysis : Verify stoichiometry discrepancies caused by trapped solvents.
Solid-State NMR : Resolve dynamic disorder not captured by X-ray .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid :
- Eye Contact : Flush with water for 15 minutes ().
- Ingestion : Rinse mouth with water; do not induce vomiting.
- Storage : Keep in a cool, dry place away from oxidizers and strong acids .
Advanced: How can researchers design assays to evaluate the biological activity of this compound?
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or receptors with aromatic recognition sites.
- Assay Types :
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate with dose-response curves .
Advanced: What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS.
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins .
Basic: How can researchers validate the absence of common impurities (e.g., residual solvents or byproducts)?
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to identify sulfonic acid or de-brominated byproducts.
- NMR Solvent Peaks : Check for residual DMSO (δ ~2.5 ppm) or acetic acid (δ ~1.9 ppm).
- Elemental Analysis : Confirm <0.5% deviation from theoretical C/H/N/Br/S values .
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Convert to a stable powder form under vacuum.
- Inert Atmosphere : Store under argon in amber vials to prevent oxidation.
- Stability Monitoring : Conduct periodic HPLC and DSC (differential scanning calorimetry) to detect degradation (e.g., hydrolysis of the sulfonamide group) .
Advanced: How can researchers resolve ambiguities in the compound’s tautomeric or conformational states?
- Variable-Temperature NMR : Track proton exchange between tautomers (e.g., enol-keto forms) by cooling to −40°C.
- X-ray Charge Density Analysis : Map electron density to distinguish resonance structures.
- IR Temperature Studies : Monitor shifts in O-H or N-H stretches indicative of tautomerism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
